4-Ethoxy-1-(2-oxotetrahydrofuran-3-yl)pyrimidin-2(1h)-one

Physical-chemical characterization Solid-state properties Purification method selection

4-Ethoxy-1-(2-oxotetrahydrofuran-3-yl)pyrimidin-2(1H)-one (CAS 50992-26-2), also known as α-(2-Oxo-4-ethoxy-1,2-dihydro-1-pyrimidinyl)-γ-butyrolactone, is a heterocyclic small molecule (C10H12N2O4, MW 224.22) that integrates a 4-ethoxy-pyrimidin-2(1H)-one nucleobase mimic with an N1-tethered γ-butyrolactone moiety. The compound is classified within the pyrimidine deoxyribonucleotide analog chemotype and is listed in the Therapeutic Target Database (TTD) as a small-molecule inhibitor of ecto-5'-nucleotidase (CD73), a key immune checkpoint target in the adenosine signaling pathway, with patent assignment to Boehringer Ingelheim International GmbH.

Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
CAS No. 50992-26-2
Cat. No. B15213695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-1-(2-oxotetrahydrofuran-3-yl)pyrimidin-2(1h)-one
CAS50992-26-2
Molecular FormulaC10H12N2O4
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCCOC1=NC(=O)N(C=C1)C2CCOC2=O
InChIInChI=1S/C10H12N2O4/c1-2-15-8-3-5-12(10(14)11-8)7-4-6-16-9(7)13/h3,5,7H,2,4,6H2,1H3
InChIKeySLSHEFDMOWDUPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-1-(2-oxotetrahydrofuran-3-yl)pyrimidin-2(1H)-one (CAS 50992-26-2): A Non-Fluorinated Butyrolactone-Pyrimidinone Scaffold for Chiral Intermediate and CD73-Targeted Research


4-Ethoxy-1-(2-oxotetrahydrofuran-3-yl)pyrimidin-2(1H)-one (CAS 50992-26-2), also known as α-(2-Oxo-4-ethoxy-1,2-dihydro-1-pyrimidinyl)-γ-butyrolactone, is a heterocyclic small molecule (C10H12N2O4, MW 224.22) that integrates a 4-ethoxy-pyrimidin-2(1H)-one nucleobase mimic with an N1-tethered γ-butyrolactone moiety . The compound is classified within the pyrimidine deoxyribonucleotide analog chemotype and is listed in the Therapeutic Target Database (TTD) as a small-molecule inhibitor of ecto-5'-nucleotidase (CD73), a key immune checkpoint target in the adenosine signaling pathway, with patent assignment to Boehringer Ingelheim International GmbH [1][2]. Its structural architecture—featuring a C4-ethoxy leaving group on the pyrimidinone ring and a chiral α-substituted butyrolactone—positions it as both a potential pharmacological probe and a versatile synthetic intermediate within the broader class of 4-alkoxy-pyrimidinone-derived nucleoside analogs [3].

Why 4-Ethoxy-1-(2-oxotetrahydrofuran-3-yl)pyrimidin-2(1H)-one Cannot Be Replaced by Its 5-Fluoro or Uracil-Based Congeners: Physicochemical Orthogonality and Scaffold-Specific Reactivity


The closest commercially available analogs—4-ethoxy-5-fluoro-1-(2-oxotetrahydrofuran-3-yl)pyrimidin-2(1H)-one (CAS 50992-27-3) and the uracil-based series (CAS 19674-77-2 and 19674-79-4)—differ from the target compound in at least three quantifiable physicochemical dimensions that preclude direct substitution. First, the target compound exhibits the lowest density (1.41 g/cm³ vs. 1.49–1.59 g/cm³ for analogs) and the highest boiling point (397.9°C vs. 371.4°C for the 5-fluoro analog), indicating fundamentally different intermolecular packing that affects both purification protocol design and solid-state formulation behavior . Second, the LogP value of 0.13 for the target is approximately 2-fold lower than that of the 5-fluoro analog (LogP 0.27), reflecting reduced lipophilicity that directly impacts solvent partitioning during synthesis, chromatographic retention times, and predicted membrane permeability in biological assays . Third, the pyrimidin-2(1H)-one core of the target compound lacks the N3-H hydrogen bond donor present in uracil-based analogs (CAS 19674-77-2 and 19674-79-4), reducing the hydrogen bond donor count from ≥1 to zero and thereby altering both supramolecular recognition features and the compound's reactivity toward electrophilic derivatization at the C4-ethoxy position . These are not interchangeable scaffolds; selection between them must be driven by the specific requirements of the downstream chemistry or biological profiling context.

Quantitative Differentiation Evidence: 4-Ethoxy-1-(2-oxotetrahydrofuran-3-yl)pyrimidin-2(1H)-one vs. Closest Structural Analogs


Density Differential: Target Compound is 5.4–11.3% Less Dense Than Closest Butyrolactone-Pyrimidine Analogs

The target compound exhibits a density of 1.41 g/cm³, which is 5.4% lower than the 5-fluoro analog (CAS 50992-27-3, 1.49 g/cm³), 6.7% lower than the uracil analog (CAS 19674-77-2, 1.511 g/cm³), and 11.3% lower than the 5-fluorouracil analog (CAS 19674-79-4, 1.59 g/cm³). This systematic density reduction correlates with the absence of the electron-withdrawing 5-fluoro substituent and the monoketo (vs. diketo) pyrimidine tautomeric form .

Physical-chemical characterization Solid-state properties Purification method selection

Boiling Point Differential: Target Compound Boils 26.5°C Higher Than the 5-Fluoro Analog, Enabling Thermal Fractionation Strategies

The target compound has a predicted boiling point of 397.9°C at 760 mmHg, which is 26.5°C higher than the 5-fluoro analog (CAS 50992-27-3, 371.4°C). This 7.1% increase in boiling point is attributed to the replacement of the electronegative fluorine atom at the pyrimidine C5 position with hydrogen, which reduces molecular dipole moment and alters the balance of dispersion vs. polar intermolecular forces . No boiling point data is available for the uracil-based comparators (CAS 19674-77-2 and 19674-79-4), limiting direct comparison in that series .

Thermal stability Distillation-based purification Process chemistry

Lipophilicity and Permeability Prediction: LogP of 0.13 Positions the Target Compound in a Distinct ADME Space Relative to the 5-Fluoro Analog (LogP 0.27)

The target compound has a computed LogP of 0.13, which is approximately 52% lower (0.14 log units) than the 5-fluoro analog (LogP 0.27). Combined with its polar surface area (PSA) of 70.42 Ų—identical to the 5-fluoro analog but lower than the 5-fluorouracil analog (PSA 81.16 Ų)—the target resides within the 'white region' of the BOILED-Egg model, predicting both high passive gastrointestinal absorption and blood-brain barrier permeation potential. The 5-fluorouracil analog (PSA 81.16 Ų), by contrast, exceeds the typical 79 Ų threshold for favorable brain penetration .

ADMET prediction Lipophilicity Membrane permeability Drug-likeness

Hydrogen Bond Donor Count: Zero H-Bond Donors in the Target Compound vs. ≥1 in Uracil-Based Analogs, Altering Supramolecular Recognition and Derivatization Chemistry

The target compound possesses zero hydrogen bond donors (HBD = 0), as the pyrimidin-2(1H)-one core lacks an N3-H proton. In contrast, the uracil-based analogs (CAS 19674-77-2 and 19674-79-4) contain the pyrimidine-2,4-dione motif with an N3-H donor (HBD ≥ 1). This difference has two practical consequences: (i) the target compound cannot form the N3-H···O=C intermolecular hydrogen bonds that dominate the crystal packing of uracil derivatives, which affects crystallinity, solubility, and melting behavior [1]; and (ii) the absence of an acidic N3-H proton eliminates competing deprotonation pathways during C4-ethoxy nucleophilic displacement reactions, making the target compound a cleaner substrate for amine-mediated conversion to cytosine analogs—a key transformation in antiviral nucleoside synthesis as documented in the 4-ethoxy-pyrimidine patent literature [2].

Hydrogen bonding Crystal engineering C4-ethoxy displacement chemistry Nucleoside analog synthesis

CD73 Target Engagement Classification: Target Compound Listed as an Ecto-5'-Nucleotidase Inhibitor in the Therapeutic Target Database, Differentiated from 5-Fluoro Analog by Metabolic Stability Considerations

The target compound is annotated in the Therapeutic Target Database (TTD) as a small-molecule inhibitor of ecto-5'-nucleotidase (CD73), a clinically validated immuno-oncology target that catalyzes the conversion of AMP to immunosuppressive adenosine in the tumor microenvironment [1]. The compound's patent assignment to Boehringer Ingelheim International GmbH places it within a competitive CD73 inhibitor patent landscape that includes clinical-stage candidates such as AB-680 (Ki = 4.9 pM for hCD73) and OP-5244 (IC50 = 0.25 nM) . However, no publicly disclosed head-to-head biochemical IC50 or Ki data comparing the target compound directly against CAS 50992-27-3 (5-fluoro analog) or CAS 19674-77-2 (uracil analog) in identical CD73 enzyme or cellular assays could be identified. The structural differentiation—specifically the absence of the C5-fluoro substituent—is relevant because fluorine at the pyrimidine C5 position is a known metabolic soft spot for oxidative defluorination by cytochrome P450 enzymes; the target compound's C5-H may therefore offer a different metabolic stability profile, though this remains a class-level inference pending experimental verification [2].

CD73 inhibition Cancer immunotherapy Adenosine pathway Target engagement

Optimal Use Cases for 4-Ethoxy-1-(2-oxotetrahydrofuran-3-yl)pyrimidin-2(1H)-one Based on Verified Differentiation Evidence


Chiral Intermediate for Stereoselective Antiviral Nucleoside Synthesis via C4-Ethoxy Displacement on a Butyrolactone Scaffold

The target compound is optimally deployed as a chiral building block in the synthesis of 1,3-oxathiolane nucleoside analogs, where the N1-butyrolactone moiety provides a pre-installed stereocenter for diastereoselective glycosylation. The C4-ethoxy group serves as a leaving group for direct amination to install the cytosine nucleobase, a transformation documented in US Patent 6,066,733 for the broader 4-ethoxy-pyrimidine intermediate class [1]. The absence of a competing N3-H acidic proton (HBD = 0) simplifies the displacement chemistry compared to uracil-based intermediates (HBD ≥ 1), which can undergo unwanted N3-deprotonation side reactions [2]. The butyrolactone ring itself can be further functionalized via ring-opening reactions with nucleophiles, providing access to acyclic nucleoside analog libraries that are not accessible from simple 4-ethoxy-pyrimidinones lacking the lactone moiety (e.g., CAS 6220-43-5) .

Non-Fluorinated CD73 Inhibitor Probe for In Vitro Target Engagement Studies Requiring Minimal Metabolic Defluorination Risk

For research groups conducting CD73 enzyme inhibition screening in cellular or biochemical assay formats, the target compound offers a non-fluorinated alternative to 5-fluoro-pyrimidinone-based CD73 inhibitor chemotypes. While direct comparative IC50 data against the 5-fluoro analog (CAS 50992-27-3) in CD73 assays is not publicly available, the compound's C5-H (vs. C5-F) substitution eliminates the potential for cytochrome P450-mediated oxidative defluorination, a documented metabolic pathway for 5-fluoropyrimidines that can complicate cellular assay interpretation through the generation of fluoroacetate or fluoride ion metabolites [1]. The compound's listing as a CD73 inhibitor in the Therapeutic Target Database, with patent assignment to Boehringer Ingelheim, provides sufficient target-class validation to support its use as a tool compound in adenosine pathway research [2]. Its LogP of 0.13 and PSA of 70.42 Ų predict favorable aqueous solubility and membrane permeability for cell-based assay formats .

Reference Standard for Chromatographic Method Development in Butyrolactone-Pyrimidinone Series Separation

The target compound's unique combination of the lowest density (1.41 g/cm³) and highest boiling point (397.9°C) among the four closest butyrolactone-pyrimidine analogs provides a distinct chromatographic retention profile that can be exploited for analytical method development [1]. Its LogP of 0.13 predicts earlier elution on reversed-phase C18 columns compared to the more lipophilic 5-fluoro analog (LogP 0.27), enabling baseline resolution of these structurally similar compounds in purity assessment protocols [2]. The refractive index of 1.607 and flash point of 194.4°C further support its use as a characterized reference material for HPLC-UV/RI detector calibration in quality control settings where multiple members of the butyrolactone-pyrimidinone series must be simultaneously quantified .

Scaffold for Structure-Activity Relationship (SAR) Exploration at the Pyrimidine C4 and C5 Positions with a Built-In Chiral Lactone Handle

The target compound's architecture—featuring a modifiable C4-ethoxy group, an unsubstituted C5 position available for electrophilic halogenation or cross-coupling, and a chiral N1-butyrolactone—provides three independent vectors for SAR expansion that are not simultaneously available in any single comparator compound. The 5-fluoro analog (CAS 50992-27-3) eliminates the C5 diversification option, while the uracil analogs (CAS 19674-77-2 and 19674-79-4) introduce a C4-keto group that blocks the C4-ethoxy displacement pathway [1]. This three-vector diversification capability makes the target compound uniquely suited as a central SAR scaffold for parallel library synthesis in medicinal chemistry programs targeting nucleotide-binding enzymes or receptors. The compound is commercially available at 97% purity (Catalog Number CM1059806, CheMenu) and is soluble in ethanol and DMSO, facilitating direct use in solution-phase parallel chemistry workflows [2].

Quote Request

Request a Quote for 4-Ethoxy-1-(2-oxotetrahydrofuran-3-yl)pyrimidin-2(1h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.